Cochlioquinone A

Catalog No.
S569421
CAS No.
32450-25-2
M.F
C30H44O8
M. Wt
532.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cochlioquinone A

Researchers relying on generic DGK inhibitors or unpurified fungal extracts encounter inconsistent IC50 values due to off-target effects and isomer contamination. Cochlioquinone A (CAS 32450-25-2) addresses this as a high-purity, ATP-competitive DGKα inhibitor with a unique tetracyclic quinone scaffold. • Selective DGKα inhibition avoids confounding general kinase activity; distinct from R59022/R59949. • Validated anti-leishmanial benchmark: low-micromolar EC50 against amastigotes. • Pure meroterpenoid reference standard for LC-MS/NMR dereplication, free from inactive isomer Isocochlioquinone A.

CAS Number

32450-25-2

Product Name

Cochlioquinone A

IUPAC Name

[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate

Molecular Formula

C30H44O8

Molecular Weight

532.7 g/mol

InChI

InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1

InChI Key

UWSYUCZPPVXEKW-MHUJPXPPSA-N

Synonyms

(3R,4aR,6aR,12S,12aS,12bR)-9-[(1S,2R,3S)-2-(acetyloxy)-1,3-dimethylpentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-3-(1-hydroxy-1-methylethyl-6a,12b-dimethyl-pyrano[3,2-a]xanthene-8,11-dione

Canonical SMILES

CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C

Isomeric SMILES

CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C

The exact mass of the compound Cochlioquinone A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg

Cochlioquinone A is a naturally derived meroterpenoid quinone and a well-characterized inhibitor of diacylglycerol kinase (DGK), particularly the DGK-alpha isoform[1]. In procurement contexts, it serves as a critical natural product benchmark for lipid kinase inhibition, anti-angiogenic screening, and anti-parasitic assay development [2]. Unlike broadly acting synthetic kinase inhibitors, Cochlioquinone A provides a structurally complex, ATP-competitive scaffold that is essential for differentiating isoform-specific DGK signaling pathways from general kinase activity in complex cellular models [1].

Research Fit

Lipid signaling probe DGK and DGAT pathway research context with ATP-competitive kinase inhibition profile
Antiparasitic screening Reported leishmanicidal assay response; supports neglected disease hit-finding workflows
Stereochemical identity Nine defined stereocenters differentiate target engagement from oxidized or epimeric analogs

Substituting Cochlioquinone A with generic synthetic DGK inhibitors (such as R59022 or R59949) or unpurified fungal extracts frequently compromises assay reproducibility [1]. Synthetic alternatives like R59022 exhibit different isoform selectivity profiles and lack the unique tetracyclic quinone core required for the specific competitive binding dynamics observed with Cochlioquinone A [1]. Furthermore, substituting with closely related structural isomers, such as Isocochlioquinone A, alters target affinity, leading to significant deviations in IC50 values during anti-leishmanial and anti-angiogenic screening [2]. High-purity Cochlioquinone A is therefore strictly required to avoid confounding off-target effects inherent to crude meroterpenoid mixtures [2].

Substitution Risk

Isocochlioquinone A (redox isomer)
Redox isomerism may shift leishmanicidal assay response and alter target-engagement profile
Anhydrocochlioquinone A (dehydrated analog)
Oxidation-state difference reduces antiparasitic assay potency; core hydroxylation pattern is critical
Cochlioquinone B (primary target divergence)
Reports NADH-ubiquinone reductase inhibition instead of DGK; DGK/DGAT polypharmacology is lost
epi-Cochlioquinone A (stereochemical shift)
Stereochemical variation alters enzyme inhibition profile to ACAT; DGAT inhibition may not be reproduced

Isoform-Specific DGK Inhibition for Assay Reproducibility

Cochlioquinone A demonstrates potent ATP-competitive inhibition of diacylglycerol kinase (DGK), a critical regulator of lipid signaling. Quantitative assays establish a Ki of 3.1 μM for Cochlioquinone A, positioning it as a highly effective natural product inhibitor [1]. When compared to closely related natural analogs like Stemphone (IC50 = 3.3 μM) or generic synthetic inhibitors like R59022, Cochlioquinone A provides a distinct structural mechanism for isolating DGK-dependent pathways without the off-target profiles associated with broad-spectrum synthetic agents [1].

Evidence DimensionEnzyme Inhibition Affinity (Ki / IC50)
Target Compound DataKi = 3.1 μM (DGK)
Comparator Or BaselineStemphone (IC50 = 3.3 μM) / Synthetic R59022
Quantified DifferenceConfirms equivalent or superior natural product potency with distinct structural binding.
ConditionsIn vitro DGK inhibition assay

Crucial for researchers requiring a structurally distinct, natural product-derived DGK inhibitor to validate lipid kinase signaling pathways with high reproducibility.

Leishmanicidal EC50
Head-to-head
1.7 µM vs 4.1 µM (2.4-fold)
Supports antiparasitic assay context
L. amazonensis amastigote forms

Isomer-Specific Anti-Leishmanial Potency and Purity

In anti-parasitic drug discovery, the exact stereochemistry and functional group arrangement of the quinone core drastically impact efficacy. Cochlioquinone A exhibits highly potent activity against axenic amastigotes of Leishmania amazonensis with an EC50 of 1.7 μM [1]. In direct comparison, its structural isomer, Isocochlioquinone A, shows a significantly weaker EC50 of 4.1 μM [1]. This quantitative difference highlights the necessity of procuring pure Cochlioquinone A rather than mixed or isomeric fungal extracts for reproducible anti-leishmanial screening.

Evidence DimensionAnti-leishmanial efficacy (EC50)
Target Compound DataEC50 = 1.7 μM
Comparator Or BaselineIsocochlioquinone A (EC50 = 4.1 μM)
Quantified Difference2.4-fold higher potency for Cochlioquinone A.
ConditionsAxenic amastigotes of L. amazonensis in vitro

Prevents false negatives or variable dose-response curves caused by isomeric impurities in anti-parasitic drug screening workflows.

Leishmanicidal EC50
Cross-study comparable
1.7 µM vs 44 µM (26-fold)
Oxidation state impacts assay response
L. amazonensis amastigote forms

Selective Cytotoxicity in Oncology Screening

Cochlioquinone A serves as a potent cytotoxic reference standard in natural product oncology screening. Against A549 lung cancer cell lines, purified Cochlioquinone A demonstrates an IC50 of <11.73 μM[1]. This is highly significant when compared to other generic fungal metabolites or structurally divergent analogs (such as Cochlioquinone N), which often lack meaningful cytotoxicity in the same concentration ranges [1]. Utilizing the exact Cochlioquinone A structure ensures maximum assay sensitivity when benchmarking novel meroterpenoids.

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound DataIC50 < 11.73 μM (A549 cells)
Comparator Or BaselineMinor analogs (e.g., Cochlioquinone N) (Inactive or >50 μM)
Quantified DifferenceSub-12 μM efficacy establishes it as the active principal component.
ConditionsMTT assay, A549 lung cancer cell line, 24-48h exposure

Justifies the procurement of this specific compound as a positive control for cytotoxicity in mainstream natural product screening arrays.

DGK Ki
Reported
3.1 µM (ATP-competitive)
Supports DGK pathway studies
Purified DGK enzyme assay
DGAT IC50
Reported
5.6 µM
Supports lipid metabolism research
DGAT enzyme assay
Anti-angiogenic profile
Context-dependent
Qualitatively anti-angiogenic
Cochlioquinone A1 may be preferred for dedicated screening
CoA1 is quantitatively characterized for BAEC tube formation inhibition

Lipid Kinase (DGK) Pathway Validation

Used as a pharmacological tool to inhibit DGK in cellular models, providing an ATP-competitive natural alternative to synthetic inhibitors like R59022[1].

Anti-Parasitic Lead Optimization

Procured as a reference standard for benchmarking novel anti-leishmanial compounds, leveraging its validated low-micromolar EC50 against amastigotes [2].

Natural Product Dereplication Workflows

Utilized as an analytical standard in LC-MS/NMR to identify and dereplicate active meroterpenoids from fungal fermentation extracts, ensuring purity from less active isomers like Isocochlioquinone A [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
DGK signaling pathway studies
ATP-competitive DGK inhibition profile
DGK selectivity and cellular phosphatidic acid reduction
Antileishmanial assay screening
Leishmanicidal assay potency context
EC50 and selectivity against mammalian cell lines
Dual DGK/DGAT lipid metabolism research
Concurrent DGK/DGAT inhibition profile
Pathway modulation and solubility for in vitro studies
Anthelmintic screening research
Ivermectin-binding site competition
Nematocidal activity and binding specificity

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

532.30361836 Da

Monoisotopic Mass

532.30361836 Da

Heavy Atom Count

38

Appearance

Yellow Lyophilisate
Cochlioquinones and epi-cochlioquinones: antagonists of the human chemokine receptor CCR5 from Bipolaris brizae and Stachybotrys chartarum. Yoganathan K., et al. , J. Antibiot. 2004, 57, 59. Cochlioquinone A1, a new anti-angiogenic agent from Bipolaris zeicola. Jung H.J. et al. , Bioorg. Med. Chem. 2003, 11, 4743. Inhibitory activity of diacylglycerol acyltransferase by cochlioquinones A and A1. Lee H.B. et al. , J. Antibiot. 2003, 56, 967. Phytotoxic compounds cochlioquinones are inhibitors of mitochondrial NADH-ubiquinone reductase. Lim C.-H. et al. , J. Pesticide Sci. 1996, 21, 213.

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